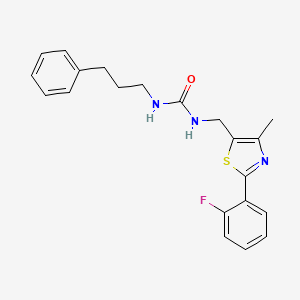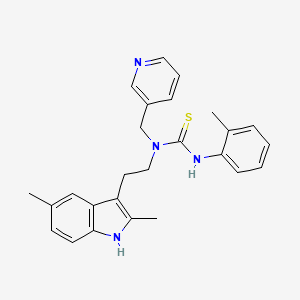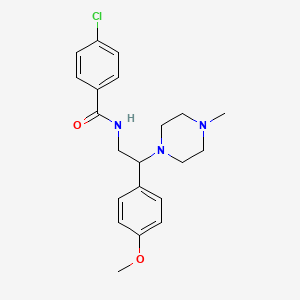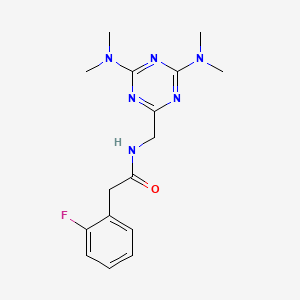
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide, also known as Boc-Pip-Oxa or BPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new therapeutic drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is involved in the synthesis of complex molecules, demonstrating its utility in the preparation of pharmacologically active compounds. For example, Chung et al. (2006) developed a novel synthesis suitable for large-scale preparation of a p38 MAP kinase inhibitor, highlighting a key step involving a highly chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, showcasing the chemical's role in synthesizing potential therapeutic agents (Chung et al., 2006).
Biological Applications and Drug Development
In the context of drug development, N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide derivatives have shown promise. Hougaard et al. (2009) described a molecule as the first SK1-selective compound, illustrating the specificity and potential therapeutic applications in targeting small-conductance Ca2+-activated K+ channels, which could contribute to the development of new treatments for diseases related to these channels (Hougaard et al., 2009).
Imaging and Diagnostic Applications
The compound and its derivatives find applications in diagnostic imaging, such as in the development of PET radiotracers for neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be utilized for imaging reactive microglia and studying neuroinflammation in vivo, demonstrating the compound's potential in neuroimaging and the study of neuropsychiatric disorders (Horti et al., 2019).
Pharmacological Research
In pharmacological research, derivatives of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide have been explored for their potential therapeutic effects. Piccoli et al. (2012) evaluated the role of Orexin-1 Receptor mechanisms on compulsive food consumption, indicating the compound's relevance in studying eating disorders and potential applications in developing treatments for these conditions (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-20(2,3)24-19(28)25-10-8-14(9-11-25)13-22-17(26)18(27)23-16-7-5-4-6-15(16)12-21/h4-7,14H,8-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACTPJOVCHVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
![N-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)


![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)

